7Z-octadecenoic acid

描述

作用机制

Target of Action

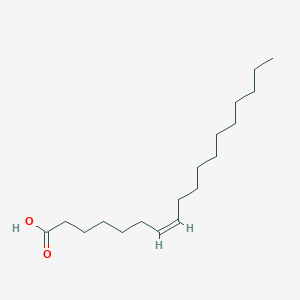

7Z-Octadecenoic acid, also known as (Z)-octadec-7-enoic acid, is a long-chain fatty acid

Mode of Action

The exact mode of action of this compound is not clearly defined in the available literature. As a long-chain fatty acid, it may interact with its targets in a similar manner to other fatty acids. This typically involves binding to or entering cells and interacting with various intracellular molecules, potentially influencing cellular functions and metabolic pathways .

Biochemical Pathways

Fatty acids are key components of lipid metabolism, which includes the synthesis and degradation of triglycerides and phospholipids, and the oxidation of fatty acids .

Pharmacokinetics

As a fatty acid, it is likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .

Result of Action

As a fatty acid, it likely plays a role in energy production, cellular signaling, and the formation of cell membranes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

生化分析

Biochemical Properties

As a long-chain fatty acid, it may interact with various enzymes, proteins, and other biomolecules involved in fatty acid metabolism

Cellular Effects

The cellular effects of 7Z-Octadecenoic acid are also not well studied. As a fatty acid, it may influence cell function by being incorporated into cell membranes, affecting their fluidity and function . It could also potentially impact cell signaling pathways, gene expression, and cellular metabolism, but specific details are currently lacking in the literature.

Molecular Mechanism

As a fatty acid, it may bind to certain proteins or enzymes, potentially influencing their activity

Metabolic Pathways

This compound, as a long-chain fatty acid, is likely involved in fatty acid metabolism

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7Z-octadecenoic acid typically involves the selective hydrogenation of linoleic acid, which contains two double bonds, to produce a mono-unsaturated fatty acid . This process requires specific catalysts and controlled reaction conditions to ensure the selective reduction of one double bond while preserving the other .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils . The extraction process includes solvent extraction, followed by purification steps like distillation and crystallization to obtain the desired purity .

化学反应分析

Types of Reactions

7Z-octadecenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically occurs at the double bond, leading to the formation of epoxides or hydroperoxides.

Reduction: The double bond can be reduced to produce stearic acid, a saturated fatty acid.

Substitution: The carboxyl group can participate in esterification reactions to form esters.

Common Reagents and Conditions

Oxidation: Common reagents include peroxides and oxygen under controlled conditions.

Reduction: Catalysts such as palladium or nickel are used in hydrogenation reactions.

Substitution: Acid catalysts like sulfuric acid are used in esterification reactions.

Major Products

Oxidation: Epoxides and hydroperoxides.

Reduction: Stearic acid.

Substitution: Various esters depending on the alcohol used in the reaction.

科学研究应用

Introduction to 7Z-Octadecenoic Acid

This compound, also known as oleic acid, is a monounsaturated fatty acid with the chemical formula . It is prevalent in various plant and animal fats and oils. This compound plays a significant role in numerous biological processes and has diverse applications across different fields, including nutrition, medicine, and industrial uses.

Nutritional and Health Benefits

This compound is widely recognized for its health benefits, particularly in cardiovascular health. Studies have shown that diets rich in oleic acid can help reduce total cholesterol and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) cholesterol levels. This effect is attributed to its ability to improve lipid profiles and reduce inflammation.

- Case Study : A study published in the Journal of Nutrition demonstrated that replacing saturated fats with oleic acid in the diet led to significant improvements in lipid profiles among participants over a 12-week period .

Antitumor Activity

Research has indicated that extracts containing this compound exhibit cytotoxic properties against various cancer cell lines. The fatty acid's mechanism of action may involve the induction of apoptosis and the inhibition of cell proliferation.

- Case Study : An investigation into an octadecenoic acid extract from Euphorbia kansui revealed its potential antitumor activity, suggesting that oleic acid may play a role in cancer therapy by targeting specific cancer cells .

Industrial Applications

In industrial settings, this compound is utilized for its emulsifying properties in food production and cosmetics. Its ability to stabilize emulsions makes it valuable in the formulation of various products, including lotions and creams.

- Application Example : Oleic acid is commonly used in the production of soaps and detergents due to its surfactant properties, which enhance cleaning efficiency .

Role in Plant Biology

In plant systems, this compound serves as a precursor for various signaling molecules that regulate growth and development. Its derivatives are involved in stress responses and can influence plant metabolism.

- Research Insight : A study highlighted the role of oleic acid derivatives in mediating stress responses in plants, particularly under conditions of copper stress, showcasing its importance in plant physiology .

Biochemical Research

This compound is also studied for its role in cellular signaling pathways. It can influence membrane fluidity and function as a signaling molecule in various biological processes.

- Research Insight : The discovery of novel methods for analyzing fatty acids, including oleic acid, has expanded our understanding of their roles in biological systems. Techniques such as ozone-enabled fatty acid discovery (OzFAD) allow for detailed profiling of fatty acids within complex biological matrices .

Data Table: Applications of this compound

相似化合物的比较

Similar Compounds

Oleic acid: Another unsaturated fatty acid with a double bond at the ninth carbon atom.

Linoleic acid: Contains two double bonds at the ninth and twelfth carbon atoms.

Stearic acid: A saturated fatty acid with no double bonds.

Uniqueness

7Z-octadecenoic acid is unique due to the position of its double bond, which imparts distinct chemical and physical properties compared to other fatty acids . Its specific configuration allows for unique interactions with biological molecules and industrial applications .

生物活性

7Z-octadecenoic acid, also known as oleic acid, is a monounsaturated fatty acid that plays a significant role in various biological processes. Its structure features a double bond at the 7th carbon position in the Z configuration, contributing to its unique properties and biological activities. This article explores the biological activity of this compound, focusing on its enzymatic interactions, anti-inflammatory effects, and potential therapeutic applications.

- Chemical Formula : C18H34O2

- Molecular Weight : 282.47 g/mol

- CAS Number : 112-80-1

1. Enzymatic Interactions

This compound serves as a substrate for several important enzymes involved in lipid metabolism.

- Cyclooxygenase (COX) Activity : Research indicates that this compound can be oxidized by COX-1 and lipoxygenase enzymes, leading to the formation of various bioactive lipids. These metabolites are crucial in mediating inflammatory responses and other physiological processes .

- Lipoxygenase (LOX) Pathway : The interaction of this compound with LOX enzymes results in the production of hydroperoxy fatty acids, which can further participate in signaling pathways related to inflammation and cell proliferation .

| Enzyme | Substrate | Product |

|---|---|---|

| COX-1 | This compound | Prostaglandins |

| MnLOX | This compound | Hydroperoxides |

2. Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of this compound:

- Inhibition of Prostaglandin Synthesis : It has been shown to decrease the synthesis of prostaglandins, which are mediators of inflammation. This inhibition can lead to reduced inflammation in various tissues .

- Platelet Aggregation : The compound also exhibits the ability to inhibit platelet aggregation triggered by collagen, suggesting a role in cardiovascular health by potentially reducing thrombus formation .

3. Antiparasitic Activity

Emerging evidence suggests that this compound possesses antiparasitic properties:

- Leishmania donovani : Research indicates that derivatives of octadecenoic acids can inhibit the growth of Leishmania donovani, with an effective concentration (EC50) reported at approximately 19.8 µg/ml. This suggests potential applications in treating leishmaniasis .

Case Study 1: Anti-inflammatory Effects in Animal Models

A study investigated the effects of dietary supplementation with oleic acid on inflammatory markers in a rat model of arthritis. Results indicated a significant reduction in serum levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) following oleic acid treatment compared to control groups.

Case Study 2: Antiparasitic Activity

In vitro assays demonstrated that octadecenoic acids significantly inhibited the proliferation of Leishmania parasites. The study emphasized the need for further research into the mechanisms by which these fatty acids exert their antiparasitic effects.

属性

IUPAC Name |

(Z)-octadec-7-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20)/b12-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUCYJXFCAVHNC-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C\CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。